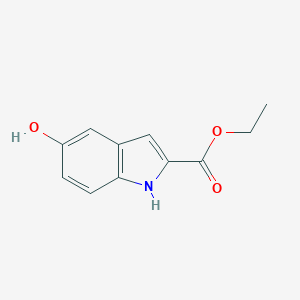

Ethyl 5-hydroxyindole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 5-hydroxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)10-6-7-5-8(13)3-4-9(7)12-10/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANAXLMRGYGCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179700 | |

| Record name | Ethyl 5-hydroxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24985-85-1 | |

| Record name | Ethyl 5-hydroxy-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24985-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-hydroxy-1H-indole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024985851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-hydroxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-hydroxy-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 5-hydroxyindole-2-carboxylate: A Technical Guide for Advanced Research and Development

An In-depth Examination of a Versatile Heterocyclic Building Block for Drug Discovery and Organic Synthesis

Introduction

Ethyl 5-hydroxyindole-2-carboxylate, with the CAS Registry Number 24985-85-1, is a pivotal heterocyclic compound that has garnered significant attention within the scientific community. Its unique structural framework, featuring a hydroxylated indole core coupled with a reactive carboxylate ester, positions it as a highly valuable intermediate in the realms of medicinal chemistry, pharmaceutical development, and organic synthesis.[1][2] The indole scaffold itself is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic therapeutic agents.[3] The addition of a hydroxyl group at the 5-position and an ethyl carboxylate at the 2-position provides strategic handles for molecular elaboration, enabling the synthesis of complex molecules with diverse biological activities.[4] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the synthesis, chemical properties, reactivity, and applications of this important molecule.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and synthesis.

| Property | Value | Source |

| CAS Number | 24985-85-1 | [5] |

| Molecular Formula | C₁₁H₁₁NO₃ | [5] |

| Molecular Weight | 205.21 g/mol | [5] |

| Appearance | Off-white to light brown powder | [4] |

| Melting Point | 205-209 °C | [4] |

| Solubility | Insoluble in water | [1] |

| Storage | Store at 2-8 °C in a cool, dry, well-ventilated area. Protect from moisture and heat. | [1] |

Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum reveals key functional groups. Characteristic peaks include a broad absorption for the O-H stretch of the hydroxyl group and the N-H stretch of the indole ring, as well as a strong carbonyl (C=O) stretch from the ethyl ester.[5]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule, allowing for complete structural elucidation.

Synthesis Strategies

The synthesis of indole-2-carboxylates is a well-established area of organic chemistry, with several named reactions being applicable. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.[6] For this compound, a potential route would involve the reaction of a p-hydroxyphenylhydrazine with an appropriate pyruvate derivative under acidic conditions.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis offers a milder alternative to the Fischer method and is often preferred for substrates with sensitive functional groups. This two-step process begins with the formation of an enamine from a substituted o-nitrotoluene, followed by reductive cyclization to form the indole ring.

Synthesis from Substituted Anilines

Another common approach involves the use of substituted anilines. For instance, a p-substituted aniline derivative can be reacted with ethyl α-methylacetoacetate to form an intermediate which can then be cyclized to the corresponding ethyl 5-substituted indole-2-carboxylate.[7] A patent describes a method for synthesizing indole-2-carboxylic acid from nitrotoluene and diethyl oxalate, which could be adapted for the synthesis of the ethyl ester.[8]

Representative Synthetic Workflow: Fischer Indole Synthesis

The following diagram illustrates a generalized workflow for the Fischer Indole Synthesis, a common method for preparing indole derivatives.

Caption: Generalized workflow of the Fischer Indole Synthesis.

Key Reactions and Derivatizations

The functional groups of this compound provide multiple avenues for chemical modification, making it a versatile building block for creating a library of derivatives.

Reactions at the Indole Nitrogen (N-1)

The indole nitrogen can be readily alkylated or acylated. For instance, alkylation can be achieved using an alkyl halide in the presence of a base like potassium hydroxide in acetone.[3] It is important to note that the choice of base and solvent is crucial; for example, using sodium methoxide in methanol can lead to transesterification of the ethyl ester rather than N-alkylation.[3]

Reactions at the Carboxylate Ester (C-2)

The ethyl ester at the 2-position is a key functional handle for creating amide derivatives, which are prevalent in pharmacologically active molecules.[9][10]

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (5-hydroxyindole-2-carboxylic acid) under basic conditions, for example, using aqueous sodium hydroxide.[11] This carboxylic acid is itself a valuable intermediate for further modifications.[12][13]

-

Amide Coupling: The resulting carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents to form indole-2-carboxamides.[14]

-

Hydrazinolysis: The ester can be converted to a carbohydrazide by refluxing with hydrazine hydrate.[3] This hydrazide can then be reacted with aldehydes and ketones to form hydrazones, or used in the synthesis of other heterocyclic systems like thiazoles.[3]

Reactions at the Hydroxyl Group (C-5)

The phenolic hydroxyl group at the 5-position can undergo reactions typical of phenols, such as etherification or esterification, allowing for further diversification of the molecular scaffold.

Electrophilic Aromatic Substitution

The indole ring is an electron-rich aromatic system and can undergo electrophilic substitution. The position of substitution will be directed by the existing substituents.

Experimental Protocol: Synthesis of Indole-2-Carboxamides

This protocol outlines a general procedure for the synthesis of indole-2-carboxamides from the corresponding carboxylic acid.

-

Acid Formation: Hydrolyze this compound to 5-hydroxyindole-2-carboxylic acid using an aqueous solution of a suitable base (e.g., NaOH or LiOH).[11]

-

Activation: Activate the carboxylic acid using a coupling agent. Common choices include carbodiimides (e.g., EDC, DCC) or other reagents like HATU or HOBt in an appropriate aprotic solvent (e.g., DMF, DCM).

-

Amine Addition: Add the desired primary or secondary amine to the reaction mixture. A tertiary amine base (e.g., triethylamine, DIPEA) is often included to neutralize any acid formed during the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, perform an aqueous workup to remove excess reagents and byproducts. The crude product is then purified, typically by column chromatography or recrystallization, to yield the desired indole-2-carboxamide.

Applications in Drug Discovery and Medicinal Chemistry

The indole-2-carboxylate scaffold is a cornerstone in the development of novel therapeutic agents. The 5-hydroxy substitution is particularly interesting as it mimics the structure of the neurotransmitter serotonin (5-hydroxytryptamine), making these compounds valuable for targeting serotonin receptors and related neurological pathways.[2]

Precursor for Bioactive Molecules

This compound and its derivatives serve as key precursors in the synthesis of a wide range of biologically active compounds.

-

Anticancer Agents: Derivatives of 5-hydroxyindole-3-carboxylic acid have been synthesized and investigated for their cytotoxic effects against breast cancer cells.[15] Furthermore, 5-substituted-indole-2-carboxamides have been developed as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2), showing potent antiproliferative activity.[9][10]

-

Cannabinoid Receptor Modulators: The indole-2-carboxamide scaffold is the basis for allosteric modulators of the cannabinoid CB1 receptor.[11]

-

TRPV1 Agonists: Indole-2-carboxamides have also been identified as effective scaffolds for the design of new agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1).[14]

-

Histamine H3 Receptor Inverse Agonists: 5-hydroxyindole-2-carboxylic acid amides have been prepared as histamine-3 receptor inverse agonists.[13]

Building Block in Organic Synthesis

Beyond its direct applications in medicinal chemistry, this compound is a versatile building block in broader organic synthesis. It is used as a raw material and intermediate for pharmaceuticals, agrochemicals, and dyestuffs.[1][16] Its structure is also relevant to the synthesis of natural products and advanced materials.[2] For example, dihydroxyindoles are the primary monomer units of eumelanin, and synthetic access to these structures is of great interest.[17]

Signaling Pathway and Drug Target Interaction

The following diagram illustrates the role of indole derivatives as inhibitors of key cancer-related signaling pathways.

Caption: Inhibition of EGFR and CDK2 pathways by indole derivatives.

Conclusion

This compound is a molecule of significant strategic importance in modern chemical and pharmaceutical research. Its inherent reactivity, coupled with the biological relevance of the 5-hydroxyindole core, makes it an indispensable tool for the synthesis of novel compounds with therapeutic potential. The synthetic pathways to this molecule are well-understood, and its functional handles offer a rich platform for chemical exploration. For researchers and drug development professionals, a deep understanding of the properties and reactivity of this compound is key to unlocking its full potential in the creation of next-generation medicines and advanced materials.

References

- 1. This compound, 98+% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound [webbook.nist.gov]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]

- 8. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 9. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Hydroxyindole-2-carboxylic acid | C9H7NO3 | CID 88958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. goldbio.com [goldbio.com]

- 14. mdpi.com [mdpi.com]

- 15. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 17. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Ethyl 5-hydroxyindole-2-carboxylate: A Technical Guide for Drug Discovery and Development

Introduction: The Strategic Importance of the 5-Hydroxyindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents. Among its many derivatives, Ethyl 5-hydroxyindole-2-carboxylate stands out as a pivotal building block for drug discovery professionals. Its structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine) makes it an invaluable starting point for the synthesis of modulators for a wide array of neurological targets. Furthermore, its versatile chemical handles—the hydroxyl group, the ester, and the reactive indole core—allow for extensive structural modifications, enabling the exploration of diverse chemical spaces in the pursuit of novel therapeutics. This guide provides an in-depth analysis of the molecular properties, synthesis, characterization, and strategic applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Profile

The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. The molecular weight and formula are critical for reaction stoichiometry, analytical characterization, and registration in chemical databases.

| Property | Value | Source(s) |

| Molecular Weight | 205.21 g/mol | [NIST[1][2], Sigma-Aldrich[3]] |

| Molecular Formula | C₁₁H₁₁NO₃ | [NIST[1][2]] |

| CAS Number | 24985-85-1 | [NIST[1][2]] |

| Appearance | Almost white to pale yellow powder | [Chem-Impex[4]] |

| Melting Point | 150-155 °C | [Chem-Impex[4]] |

| Synonyms | Ethyl 5-hydroxy-1H-indole-2-carboxylate, 2-Carbethoxy-5-hydroxyindole | [NIST[1][2], Chem-Impex[4]] |

Chemical Structure

The structure of this compound, with its key functional groups, is depicted below. This arrangement is fundamental to its reactivity and its utility as a pharmacophore.

Caption: 2D structure of this compound.

Synthesis of this compound

The construction of the 5-hydroxyindole scaffold is most effectively achieved through the Nenitzescu indole synthesis.[5][6] This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. The choice of this method is based on its efficiency and the commercial availability of the starting materials.

Conceptual Workflow: The Nenitzescu Indole Synthesis

The reaction proceeds through a series of well-understood steps, initiated by a Michael addition, followed by cyclization and elimination to form the aromatic indole ring. Understanding this causality is key to troubleshooting and optimizing the reaction.

Caption: Conceptual workflow of the Nenitzescu indole synthesis.

Experimental Protocol: A Representative Nenitzescu Synthesis

This protocol is adapted from established methodologies for the synthesis of structurally related 5-hydroxyindoles.[1][2]

Materials:

-

p-Benzoquinone

-

Ethyl β-aminocrotonate (or a suitable enamine precursor)

-

Acetone (or another polar solvent like cyclopentyl methyl ether for improved environmental impact[7])

-

Lewis acid catalyst (e.g., ZnCl₂, optional but can improve yield and reaction time[7])

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-benzoquinone (1.0 equivalent) in acetone (approx. 10 mL per gram of quinone).

-

Addition of Enamine: To the stirred solution, add ethyl β-aminocrotonate (1.0-1.2 equivalents) dropwise at room temperature. If using a catalyst, it can be added to the quinone solution before the enamine.[7]

-

Reaction Conditions: Heat the mixture to reflux (approximately 56°C for acetone) and maintain stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.

Self-Validation: The success of the synthesis is validated at each stage. TLC monitoring confirms the consumption of reactants and formation of the product. The aqueous work-up removes impurities, and the final purification step isolates the target compound. The identity and purity of the final product must be confirmed by the analytical methods described in the following section.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides a comprehensive and self-validating characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR provides information on the electronic environment and connectivity of hydrogen atoms. For this compound, the expected signals would include:

-

Aromatic protons on the indole ring (typically in the δ 6.5-7.5 ppm range).

-

A broad singlet for the N-H proton (variable chemical shift, often > δ 8.0 ppm).

-

A singlet for the O-H proton (variable chemical shift).

-

A quartet and a triplet for the ethyl ester group (-OCH₂CH₃), typically around δ 4.3 and 1.3 ppm, respectively.[8]

-

-

¹³C NMR: Carbon NMR identifies all unique carbon atoms in the molecule. Expected signals would include:

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, which serve as a molecular fingerprint.

-

Electron Ionization (EI-MS): The NIST WebBook reports the mass spectrum for this compound.[9] The molecular ion peak (M⁺) would be expected at m/z = 205, corresponding to the molecular weight.

-

Fragmentation Pattern: Common fragmentation would involve the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester, leading to a fragment at m/z = 160. Further fragmentation of the indole ring would also be observed.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ indicates the hydroxyl group.[11][12]

-

N-H Stretch: A moderate peak around 3300-3400 cm⁻¹ corresponds to the indole N-H bond.

-

C=O Stretch: A strong, sharp absorption peak around 1680-1710 cm⁻¹ is characteristic of the ester carbonyl group.[11]

-

C-O Stretch: A peak in the 1200-1300 cm⁻¹ region corresponds to the C-O single bond of the ester.[12]

-

Aromatic C=C Bending: Absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic indole ring.

The combination of these techniques provides an unambiguous confirmation of the synthesized molecule's structure and purity.

Applications in Drug Development: A Gateway to Bioactive Molecules

This compound is not an end-product but a high-value intermediate. Its utility lies in its strategic position as a precursor to complex molecules with significant biological activity.

Serotonin Receptor (5-HT) Modulators

The structural analogy to serotonin makes this scaffold a prime candidate for developing ligands for serotonin receptors, which are implicated in a wide range of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.[13][14] The hydroxyl group at the 5-position mimics the native neurotransmitter, providing a crucial interaction point with the receptor. The ester at the 2-position can be hydrolyzed to the carboxylic acid or converted to amides, allowing for the introduction of diverse side chains to modulate potency, selectivity, and pharmacokinetic properties.[15]

Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors

GSK-3β is a serine/threonine kinase implicated in numerous diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and some cancers.[16] Research has demonstrated that indole derivatives, particularly those functionalized at the 2 and 5 positions, can act as potent inhibitors of GSK-3β.[4] this compound serves as a key starting material for the synthesis of these inhibitors, where the ester can be derivatized and the indole nitrogen or other positions can be alkylated to optimize binding to the kinase active site.[3][16]

Workflow Example: Synthesis of a Bioactive Amide

This workflow illustrates how this compound can be elaborated into a more complex, potentially bioactive molecule, a common strategy in medicinal chemistry.

Caption: Elaboration of the scaffold for drug discovery.

Conclusion

This compound, with a precise molecular weight of 205.21 g/mol , is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical research. Its synthesis via the robust Nenitzescu reaction and its straightforward characterization provide a reliable foundation for its use in medicinal chemistry programs. As demonstrated, its applications as a precursor for serotonin receptor modulators and GSK-3β inhibitors highlight its significant potential. By leveraging the insights and protocols detailed in this guide, researchers and drug development professionals can effectively utilize this versatile scaffold to accelerate the discovery of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. iris.uniss.it [iris.uniss.it]

- 8. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 9. This compound [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Interpreting IR Spectra [chemistrysteps.com]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of Ethyl 5-Hydroxyindole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectral data for ethyl 5-hydroxyindole-2-carboxylate (C₁₁H₁₁NO₃), a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to not only present the core spectral data but also to provide the underlying scientific rationale for the observed spectral characteristics. This document is structured to offer both validated experimental data and expert-guided interpretation, ensuring a comprehensive understanding for researchers in the field.

Molecular Structure and Spectroscopic Overview

This compound is an indole derivative characterized by a hydroxyl group at the C5 position of the indole ring and an ethyl ester group at the C2 position. This substitution pattern significantly influences its electronic properties and, consequently, its interaction with electromagnetic radiation, which is the basis of the spectroscopic techniques discussed herein.

The structural elucidation of this molecule relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they allow for unambiguous confirmation of the molecule's identity and purity.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key structural features. The gas-phase IR spectrum for this compound is available from the National Institute of Standards and Technology (NIST) database.[1][2]

Table 1: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400-3500 | Strong, Sharp | N-H stretch (indole) |

| ~3200-3400 | Strong, Broad | O-H stretch (hydroxyl) |

| ~1700-1720 | Strong, Sharp | C=O stretch (ester) |

| ~1600-1620 | Medium | C=C stretch (aromatic) |

| ~1200-1300 | Strong | C-O stretch (ester) |

Data sourced from NIST WebBook.[1][2]

The presence of both a sharp N-H stretch and a broad O-H stretch is a key diagnostic feature. The carbonyl (C=O) stretch of the ester is typically strong and sharp. The aromatic C=C stretching vibrations confirm the presence of the indole ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. The electron ionization (EI) mass spectrum of this compound is also available from the NIST WebBook.[1][2]

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) for this compound is expected at m/z 205, corresponding to its molecular weight.[1] Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ester group (-COOCH₂CH₃, 73 Da).[3]

Table 2: Predicted Major Fragments in the EI-MS of this compound

| m/z | Proposed Fragment |

| 205 | [M]⁺ (Molecular Ion) |

| 160 | [M - OCH₂CH₃]⁺ |

| 132 | [M - COOCH₂CH₃]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals for the ethyl group protons, the aromatic protons on the indole ring, and the N-H and O-H protons. The hydroxyl group at C5, being an electron-donating group, will influence the chemical shifts of the aromatic protons.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H (ethyl -CH₃) | ~1.3-1.4 | Triplet | ~7.1 | Coupling to the -CH₂- group. |

| H (ethyl -CH₂) | ~4.3-4.4 | Quartet | ~7.1 | Coupling to the -CH₃ group. |

| H3 | ~7.0-7.1 | Singlet (or narrow doublet) | - | Expected to be a singlet due to minimal coupling with other protons. |

| H4 | ~7.2-7.3 | Doublet | ~8.5 | Ortho coupling with H6. |

| H6 | ~6.8-6.9 | Doublet of doublets | ~8.5, ~2.2 | Ortho coupling with H4 and meta coupling with H7. |

| H7 | ~6.9-7.0 | Doublet | ~2.2 | Meta coupling with H6. |

| N-H | ~8.5-9.5 | Broad Singlet | - | Chemical shift is solvent and concentration dependent. |

| O-H | ~4.5-5.5 | Broad Singlet | - | Chemical shift is solvent and concentration dependent. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show distinct signals for the ethyl ester carbons and the nine carbons of the 5-hydroxyindole ring system. The chemical shifts are predicted based on the parent indole structure with adjustments for the substituents.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C (ethyl -CH₃) | ~14-15 | Typical for an ethyl ester methyl group. |

| C (ethyl -CH₂) | ~60-61 | Typical for an ethyl ester methylene group. |

| C2 | ~135-137 | Attached to the electron-withdrawing ester group. |

| C3 | ~107-108 | Shielded carbon in the pyrrole ring. |

| C3a | ~127-128 | Bridgehead carbon. |

| C4 | ~112-113 | Influenced by the adjacent hydroxyl group. |

| C5 | ~150-152 | Attached to the electron-donating hydroxyl group (deshielded). |

| C6 | ~113-114 | Influenced by the hydroxyl group. |

| C7 | ~102-103 | Shielded carbon in the benzene ring. |

| C7a | ~130-131 | Bridgehead carbon. |

| C=O (ester) | ~162-163 | Carbonyl carbon of the ester. |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and match the probe for ¹H and ¹³C frequencies.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum with proton decoupling, a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans for good signal intensity.

-

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Record the sample spectrum from approximately 4000 to 400 cm⁻¹.

-

Perform a background subtraction.

-

Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

Visualized Workflows

Spectroscopic Analysis Workflow

Caption: Workflow for the synthesis and spectroscopic characterization.

Spectral Interpretation Logic

Caption: Logic flow for structural elucidation from spectral data.

Conclusion

The comprehensive spectral analysis of this compound, combining IR, MS, and predictive NMR spectroscopy, provides a robust framework for its structural characterization. While direct experimental NMR data would be the final piece of validation, the predictions based on closely related analogs offer a high degree of confidence in the assigned structure. The protocols and workflows detailed in this guide are designed to be a valuable resource for researchers working with this and similar indole derivatives, facilitating accurate and efficient structural elucidation in a drug discovery and development context.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl 5-hydroxyindole-2-carboxylate

Preamble: The Structural Elucidation Mandate

In the landscape of drug discovery and materials science, indole scaffolds are of paramount importance, forming the core of numerous pharmacologically active agents and functional materials.[1] Ethyl 5-hydroxyindole-2-carboxylate (C₁₁H₁₁NO₃, M.W. 205.21 g/mol ) is a key intermediate, valued for its potential in the synthesis of a wide array of more complex molecules, including those inspired by natural pigments like eumelanin.[2] Its precise chemical structure, purity, and electronic properties are foundational to its utility. Therefore, a rigorous and multi-faceted spectroscopic analysis is not merely a characterization step but a prerequisite for its successful application.

This guide provides a comprehensive, in-depth analysis of this compound using the principal techniques of modern analytical chemistry: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple presentation of data, focusing on the causal relationships between molecular structure and spectral output, the logic behind experimental choices, and the synergy between different analytical methods to achieve unambiguous structural confirmation.

Molecular Structure and Analytical Workflow

A robust analytical strategy relies on a systematic workflow where each step provides a unique piece of the structural puzzle. The molecular structure, with standardized numbering for spectroscopic assignment, is the reference point for all subsequent analysis.

Molecular Structure Diagram

Caption: Molecular structure of this compound with IUPAC numbering.

Analytical Workflow Diagram

The logical flow for characterizing a synthesized compound like this compound ensures that each analysis builds upon the last, from confirmation of functional groups to the precise mapping of the atomic framework.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy serves as the first-line analytical technique post-synthesis. Its primary utility is the rapid and definitive confirmation of key functional groups. The causality is direct: specific covalent bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. By identifying these absorption bands, we can confirm the presence of the hydroxyl (-OH), amine (N-H), ester carbonyl (C=O), and aromatic (C=C, C-H) moieties that constitute our target molecule.

Experimental Protocol (FT-IR)

-

Sample Preparation: A small amount of purified this compound is finely ground with potassium bromide (KBr) powder (spectroscopic grade) in an agate mortar. The mixture is then pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR), the solid sample is placed directly onto the crystal.

-

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the IR beam path.

-

Spectral Range: The spectrum is scanned over a typical range of 4000–400 cm⁻¹.

-

Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Data Interpretation and Expected Spectrum

The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for this compound.[3] In a solid-state (KBr or ATR) spectrum, peak positions and shapes will be affected by intermolecular interactions, particularly hydrogen bonding.

| Wavenumber (cm⁻¹) | Assignment | Rationale & Expected Appearance |

| ~3400 | O-H Stretch (Phenolic) | A broad, strong band is expected due to intermolecular hydrogen bonding. |

| ~3350 | N-H Stretch (Indole) | A medium to sharp band. In solid state, its position and broadness depend on hydrogen bonding involvement.[4] |

| ~3100-3000 | Aromatic C-H Stretch | Medium to weak bands, characteristic of sp² C-H bonds. |

| ~2980-2850 | Aliphatic C-H Stretch | Medium to weak bands from the ethyl ester group (CH₂ and CH₃). |

| ~1680-1710 | C=O Stretch (Ester) | A very strong, sharp absorption. Its position is lowered from a typical aliphatic ester (~1735 cm⁻¹) due to conjugation with the indole ring system.[5] |

| ~1620-1450 | Aromatic C=C Stretch | Multiple medium to strong bands, characteristic of the indole ring. |

| ~1250 | C-O Stretch (Ester) | A strong band associated with the ester linkage. |

Trustworthiness: The presence of the three key bands—the broad O-H, the sharp N-H, and the very strong conjugated C=O—provides a self-validating system. The absence of any of these would immediately cast doubt on the sample's identity, while their combined presence provides strong preliminary confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

Expertise & Experience: While IR confirms functional groups, NMR spectroscopy maps the carbon-hydrogen framework, revealing connectivity and stereochemistry. It is the most powerful tool for unambiguous structure elucidation. We analyze both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra. The chemical shift (δ) of a nucleus is determined by its local electronic environment, and spin-spin coupling (J) between neighboring nuclei reveals their connectivity.

Experimental Protocol (NMR)

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for indole derivatives as it effectively solubilizes the compound and ensures that the acidic N-H and O-H protons are observable.[6] Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). ¹H NMR, ¹³C NMR, and often 2D correlation spectra (like COSY and HSQC) are acquired.

¹H NMR Data Interpretation

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~11.5 | Broad Singlet | NH (Indole) | Acidic proton, often broad. Its chemical shift is highly dependent on solvent and concentration. |

| ~9.0 | Broad Singlet | OH (Phenolic) | Acidic proton, exchanges with D₂O. |

| ~7.2 | Doublet | H -4 | Appears as a doublet due to coupling with H-6. The 5-OH group has a significant electronic effect. |

| ~7.1 | Singlet | H -3 | A characteristic singlet for 2-substituted indoles. Its chemical shift is influenced by the C2-ester.[7] |

| ~7.0 | Doublet | H -7 | Appears as a doublet coupled to H-6. |

| ~6.8 | Doublet of Doublets | H -6 | Coupled to both H-4 (meta-coupling, small J) and H-7 (ortho-coupling, large J). |

| ~4.3 | Quartet | -O-CH₂ -CH₃ | Protons are deshielded by the adjacent oxygen and split into a quartet by the three neighboring CH₃ protons. |

| ~1.3 | Triplet | -O-CH₂-CH₃ | Protons are split into a triplet by the two neighboring CH₂ protons. |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical nature (alkane, alkene, aromatic, carbonyl).

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | C =O (Ester) | Carbonyl carbon, significantly downfield.[7] |

| ~150 | C -5 | Aromatic carbon attached to the -OH group, deshielded by the oxygen atom. |

| ~138 | C -7a | Indole bridgehead carbon. |

| ~128 | C -2 | Carbon bearing the ester group. |

| ~127 | C -3a | Indole bridgehead carbon. |

| ~115 | C -7 | Aromatic CH. |

| ~113 | C -6 | Aromatic CH. |

| ~105 | C -4 | Aromatic CH. |

| ~103 | C -3 | Aromatic CH, typically upfield in 2-substituted indoles.[7] |

| ~61 | -O-C H₂-CH₃ | Ethyl group carbon attached to oxygen. |

| ~14 | -O-CH₂-C H₃ | Terminal methyl carbon of the ethyl group. |

Trustworthiness: The combination of proton and carbon data is self-verifying. The number of signals in the ¹³C spectrum should match the number of unique carbons in the structure. The multiplicities and coupling constants in the ¹H spectrum must correspond to the proposed connectivity. 2D NMR experiments like HSQC would directly correlate each proton signal to its attached carbon, providing definitive proof of these assignments.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and, through fragmentation patterns, corroborating evidence for its structure. For our target, High-Resolution Mass Spectrometry (HRMS) is the gold standard, as it can confirm the elemental formula (C₁₁H₁₁NO₃).

Experimental Protocol (EI-MS and ESI-HRMS)

-

Sample Introduction: For Electron Ionization (EI), the sample is introduced into a high vacuum and vaporized before being bombarded with high-energy electrons. For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol/water) and sprayed through a charged capillary to form ions.

-

Mass Analysis: Ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Data Acquisition: A mass spectrum is generated, plotting ion intensity versus m/z.

Data Interpretation and Expected Fragmentation

The molecular weight of this compound is 205.21.[10]

-

Molecular Ion (M⁺˙): In EI-MS, the molecular ion peak is expected at m/z = 205. In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z = 206.

-

HRMS: An exact mass measurement should yield a value very close to the calculated mass for C₁₁H₁₁NO₃ (205.0739) or C₁₁H₁₂NO₃⁺ for the protonated species (206.0817), confirming the elemental composition.

-

Key Fragmentation Pathways: The fragmentation of indole derivatives is well-studied.[11][12] For this compound, the most likely fragmentations under EI conditions are:

-

Loss of Ethoxy Radical (-•OCH₂CH₃): Cleavage of the ester C-O bond results in a prominent acylium ion.

-

[M - 45]⁺ → m/z 160

-

-

Loss of Ethanol (-CH₃CH₂OH): A rearrangement followed by the loss of a neutral ethanol molecule.

-

[M - 46]⁺ → m/z 159

-

-

Loss of CO₂Et (-•CO₂Et): Cleavage of the C2-C(ester) bond.

-

[M - 73]⁺ → m/z 132

-

-

| m/z Value | Assignment |

| 205 | [M]⁺˙ (Molecular Ion) |

| 160 | [M - •OCH₂CH₃]⁺ |

| 159 | [M - CH₃CH₂OH]⁺ |

| 132 | [M - •CO₂Et]⁺ |

Trustworthiness: The observation of a molecular ion with the correct mass-to-charge ratio, especially when confirmed by HRMS to have the elemental formula C₁₁H₁₁NO₃, is the most definitive evidence of the compound's identity at the molecular level. The fragmentation pattern serves as a secondary check, ensuring the observed pieces are consistent with the proposed structure.

Conclusion: A Synergistic Approach to Structural Certainty

The spectroscopic analysis of this compound is a case study in synergistic analytical science. IR spectroscopy provides a rapid check for the essential building blocks—the hydroxyl, amine, and conjugated ester groups. Mass spectrometry confirms the molecular formula, anchoring the analysis to a precise molecular weight. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed atomic-level blueprint, mapping the connectivity of the entire C-H framework. No single technique provides the complete picture, but together, they form a self-validating system that allows for the unambiguous elucidation and confirmation of the molecular structure with the highest degree of scientific integrity.

References

- 1. rsisinternational.org [rsisinternational.org]

- 2. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. This compound [webbook.nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl indole-2-carboxylate(3770-50-1) 1H NMR spectrum [chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of Ethyl 5-Hydroxyindole-2-carboxylate in Organic Solvents

<

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 5-hydroxyindole-2-carboxylate is a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds.[1][2] Its solubility characteristics in various organic solvents are a critical determinant of reaction kinetics, purification efficiency, and the overall feasibility of synthetic routes. This guide provides a comprehensive analysis of the solubility of this compound, grounded in the principles of physical organic chemistry. It further outlines a detailed, field-proven protocol for the accurate determination of its solubility, ensuring reproducibility and reliability in experimental design.

Theoretical Framework: Predicting Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like."[3][4] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. To understand the solubility profile of this compound, we must first dissect its molecular structure.

Molecular Structure and Physicochemical Properties of this compound:

-

Key Functional Groups:

-

Indole Ring: A bicyclic aromatic system containing a pyrrole ring fused to a benzene ring. The N-H group of the indole is a hydrogen bond donor.

-

Hydroxyl Group (-OH): Located at the 5-position of the indole ring, this group is a potent hydrogen bond donor and acceptor, significantly contributing to the molecule's polarity.

-

Ethyl Ester Group (-COOCH₂CH₃): This group possesses a polar carbonyl (C=O) component, which can act as a hydrogen bond acceptor, and a nonpolar ethyl chain.

-

The presence of both hydrogen bond donating (N-H, O-H) and accepting (C=O, -OH) sites, combined with an aromatic ring system, imparts a moderately polar character to the molecule. Consequently, its solubility will be highest in solvents that can effectively engage in these specific intermolecular interactions.

Solvent Classification and Expected Solubility:

| Solvent Class | Representative Solvents | Primary Intermolecular Forces | Predicted Solubility of this compound |

| Protic Polar | Methanol, Ethanol, Isopropanol | Hydrogen bonding, dipole-dipole | High to Very High: These solvents can act as both hydrogen bond donors and acceptors, effectively solvating all polar functionalities of the molecule. |

| Aprotic Polar | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Dipole-dipole, hydrogen bond accepting | Moderate to High: These solvents can accept hydrogen bonds from the N-H and O-H groups and engage in dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Van der Waals forces | Low to Insoluble: The lack of strong dipole moments and hydrogen bonding capabilities in these solvents makes them poor candidates for dissolving a polar molecule like this compound. |

It is important to note that while a manufacturer's information suggests insolubility in water, this is a general statement and does not preclude solubility in organic solvents.[1][7]

Experimental Determination of Thermodynamic Solubility

For rigorous scientific work, particularly in drug development and process chemistry, experimentally determined solubility data is indispensable. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and accuracy.[8][9]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess of a solid compound in a specific solvent at a constant temperature until equilibrium is reached.[8][9] At this point, the concentration of the dissolved solute in the supernatant is measured, which represents the thermodynamic solubility.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating steps to ensure equilibrium is reached and that the analytical method is accurate.

Materials and Equipment:

-

This compound (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Workflow Diagram:

Caption: Workflow for determining thermodynamic solubility.

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. An excess is visually confirmed by the presence of undissolved solid.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow the excess solid to sediment.[8]

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

-

Analyze both the standard solutions and the filtered supernatant from the solubility experiment using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).[9]

-

Construct a calibration curve from the standard solutions.

-

-

Calculation:

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical signal on the calibration curve.

-

This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Safety and Handling

This compound:

-

Hazards: May cause skin and eye irritation. Avoid breathing dust.[11]

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11] Handle in a well-ventilated area or a fume hood.[11]

Organic Solvents:

-

General Hazards: Many organic solvents are flammable, volatile, and can have various health effects through inhalation, ingestion, or skin contact.[12]

-

Safe Handling Practices:

Safety Workflow:

References

- 1. This compound, 98+% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.ws [chem.ws]

- 4. saltise.ca [saltise.ca]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. 5-Hydroxyindole-2-carboxylic acid ethyl ester | CAS: 24985-85-1 | ChemNorm [chemnorm.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. fishersci.com [fishersci.com]

- 12. safety.fsu.edu [safety.fsu.edu]

- 13. Reducing Exposure to Hazardous Organic Solvents - Sentry Air Systems, Inc. [sentryair.com]

- 14. Organic solvents - hazards, first aid, safe use | Painting safety [resene.co.nz]

- 15. Understanding the Types of Solvents and How to Handle Them Safely | Ansell South Korea [ansell.com]

An In-depth Technical Guide to the Stability and Storage of Ethyl 5-hydroxyindole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ethyl 5-hydroxyindole-2-carboxylate is a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds. Its inherent structural motifs, an electron-rich 5-hydroxyindole core and an ethyl ester functional group, render it susceptible to various degradation pathways. Understanding and controlling the stability of this molecule is paramount to ensuring the quality, purity, and efficacy of downstream products. This in-depth technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and a systematic approach to stability testing. By elucidating the chemical causality behind its degradation, this guide empowers researchers to implement robust handling and storage protocols, thereby safeguarding the integrity of this critical synthetic building block.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and designing appropriate handling procedures.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | --INVALID-LINK-- |

| Molecular Weight | 205.21 g/mol | --INVALID-LINK-- |

| CAS Number | 24985-85-1 | --INVALID-LINK-- |

| Appearance | Almost white to pale yellow or pink/brown powder | [Various supplier safety data sheets] |

| Melting Point | 150-155 °C | [Various supplier safety data sheets] |

| Solubility | Insoluble in water | --INVALID-LINK-- |

Fundamental Principles of Stability and Degradation

The stability of this compound is primarily influenced by its two key functional groups: the 5-hydroxyindole ring and the ethyl ester.

The Vulnerability of the 5-Hydroxyindole Core

The indole ring system is electron-rich, making it susceptible to oxidation. The presence of a hydroxyl group at the 5-position further activates the ring, significantly increasing its propensity for oxidative degradation. Exposure to atmospheric oxygen, light, and certain metal ions can initiate a cascade of reactions leading to the formation of colored impurities and polymeric byproducts. A color change from white/pale yellow to pink, red, or brown is a common visual indicator of indole compound oxidation.

The Reactivity of the Ethyl Ester Functional Group

The ethyl ester at the 2-position is susceptible to hydrolysis, particularly under basic (alkaline) conditions. This reaction cleaves the ester bond, yielding the corresponding carboxylic acid and ethanol. The rate of hydrolysis is pH-dependent, with significantly faster degradation observed at higher pH values. Even mildly alkaline conditions (pH > 8) can lead to measurable hydrolysis over time.

Recommended Storage and Handling Conditions

To mitigate the inherent instability of this compound, the following storage and handling conditions are strongly recommended:

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Lower temperatures significantly reduce the rates of both oxidative and hydrolytic degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen, a key driver of oxidative degradation of the 5-hydroxyindole ring. |

| Light | Store in amber or opaque containers . | Protects the compound from light, particularly UV radiation, which can catalyze photo-oxidative degradation. |

| Moisture | Keep container tightly sealed in a dry environment . | Prevents the ingress of moisture, which can facilitate hydrolytic degradation of the ester group. |

Handling Precautions:

-

When handling, it is advisable to work in a well-ventilated area, such as a fume hood, especially when dealing with larger quantities.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

For extended storage or for highly sensitive applications, consider storing under an inert atmosphere in a sealed ampoule.

A Systematic Approach to Stability Testing: A Proposed Protocol

Due to the absence of specific published stability data for this compound, this section outlines a comprehensive forced degradation study protocol based on ICH guidelines and the known chemical vulnerabilities of the molecule.[1][2][3][4] The goal of a forced degradation study is to intentionally degrade the sample to an extent of 5-20% to identify potential degradation products and establish a stability-indicating analytical method.[2][4]

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[5][6] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Proposed HPLC Method Parameters (Starting Point for Development):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control and improved peak shape).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Diode array detector (DAD) to monitor at multiple wavelengths (e.g., 220 nm, 254 nm, and 280 nm) to ensure detection of all components.

-

Injection Volume: 10 µL

Method validation should be performed according to ICH Q2(R1) guidelines, covering specificity, linearity, accuracy, precision, and robustness.[7][8][9][10]

Forced Degradation Studies: Experimental Protocols

The following protocols are designed to investigate the stability of this compound under various stress conditions. A solution of the compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) should be prepared for these studies.

4.2.1. Hydrolytic Degradation

-

Acidic Conditions: Treat the sample solution with 0.1 M HCl at 60°C for 24-48 hours.

-

Basic Conditions: Treat the sample solution with 0.1 M NaOH at room temperature for 2-8 hours. Given the susceptibility of esters to base hydrolysis, a shorter duration and lower temperature are recommended initially.[11][12][13]

-

Neutral Conditions: Reflux the sample solution in water at 60°C for 48 hours.

4.2.2. Oxidative Degradation

-

Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[2]

4.2.3. Thermal Degradation

-

Expose the solid compound to dry heat at 80°C for 48 hours.

4.2.4. Photolytic Degradation

-

Expose the sample solution and solid compound to a light source that provides a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][15][16][17][18] A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.

Visualization of Key Concepts

Logical Workflow for Stability Testing

Caption: A logical workflow for conducting stability testing of this compound.

Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

Conclusion

While this compound is a valuable synthetic intermediate, its inherent chemical structure necessitates careful consideration of its stability. The primary degradation pathways are oxidation of the 5-hydroxyindole ring and hydrolysis of the ethyl ester. By adhering to the recommended storage conditions of refrigeration (2-8°C), protection from light and moisture, and storage under an inert atmosphere, the integrity of the compound can be effectively maintained. For drug development professionals, the implementation of a robust stability testing program, including the development of a validated stability-indicating analytical method and comprehensive forced degradation studies, is critical for ensuring the quality and regulatory compliance of final drug products. The protocols and insights provided in this guide serve as a foundational framework for achieving these objectives.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. pharmadekho.com [pharmadekho.com]

- 4. pharmtech.com [pharmtech.com]

- 5. scispace.com [scispace.com]

- 6. ijsdr.org [ijsdr.org]

- 7. How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1) – StabilityStudies.in [stabilitystudies.in]

- 8. database.ich.org [database.ich.org]

- 9. hmrlabs.com [hmrlabs.com]

- 10. fda.gov [fda.gov]

- 11. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. jordilabs.com [jordilabs.com]

- 16. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 17. fda.gov [fda.gov]

- 18. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of Ethyl 5-hydroxyindole-2-carboxylate Powder

This guide provides a comprehensive overview of the essential physical and chemical characteristics of Ethyl 5-hydroxyindole-2-carboxylate (CAS No. 24985-85-1), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] For researchers and drug development professionals, a thorough understanding of this compound's properties is fundamental to its effective application, ensuring reproducibility in experimental design and integrity in downstream applications. This document outlines not only the key physical parameters but also the underlying scientific principles and methodologies for their characterization.

Core Compound Identity and Properties

This compound is a heterocyclic organic compound featuring an indole core, a hydroxyl group at the 5-position, and an ethyl ester at the 2-position. This specific arrangement of functional groups dictates its chemical reactivity and physical behavior. Its foundational properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 24985-85-1 | [2][3][4] |

| Molecular Formula | C₁₁H₁₁NO₃ | [2][3][4] |

| Molecular Weight | 205.21 g/mol | [2][4] |

| Appearance | Almost white to pale yellow or cream crystalline powder. | [2][5] |

| Melting Point | 150-155 °C | [2] |

| Solubility | Insoluble in water. | [1][4] |

| Purity (Typical) | ≥98% (by HPLC) | [2] |

| Storage | 2-8 °C, protect from light. |

Methodologies for Physical Characterization

The characterization of a powdered substance like this compound relies on a suite of analytical techniques. The choice of each method is deliberate, designed to probe a specific molecular or bulk property. The following sections detail the protocols and scientific rationale for these essential analyses.

Melting Point Analysis

Scientific Rationale: The melting point is a critical indicator of a crystalline solid's purity. A pure compound typically exhibits a sharp melting range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range. This phenomenon, known as melting point depression, occurs because impurities disrupt the crystal lattice structure, requiring less energy to overcome the intermolecular forces. Therefore, determining the melting range is a foundational, cost-effective method to validate the compound's purity against a reference standard.

Experimental Protocol (Capillary Method):

-

Sample Preparation: Ensure the this compound powder is completely dry. Place a small amount on a clean, dry surface and crush it into a fine powder.

-

Loading: Gently tap the open end of a capillary tube into the powder until a small amount (1-2 mm in height) enters the tube.

-

Packing: Compact the powder at the bottom of the tube by tapping the closed end on a hard surface or by dropping it through a long glass tube.[6]

-

Measurement: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (150-155°C). Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Workflow for Melting Point Determination

Caption: Workflow for determining melting point.

Solubility Profile

Scientific Rationale: Solubility is a critical physicochemical parameter that influences bioavailability and formulation design in drug development.[7] For an intermediate like this compound, understanding its solubility in various organic solvents is essential for reaction setup, purification, and downstream processing. The compound's insolubility in water is expected due to the largely nonpolar indole and ethyl ester groups.[1][4] The equilibrium solubility method is the gold standard, as it determines the thermodynamic saturation point of the compound in a given solvent.

Experimental Protocol (Equilibrium Solubility by HPLC Quantification):

-

Preparation: Add an excess amount of this compound powder to a known volume of the test solvent (e.g., DMSO, Ethanol, Ethyl Acetate) in a sealed vial. The presence of undissolved solid is crucial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution. This is best achieved by centrifuging the sample and then filtering the supernatant through a 0.45 µm filter to remove any remaining particulates.

-

Quantification: Prepare a series of dilutions of the saturated filtrate. Analyze these dilutions and a set of known standards using a validated High-Performance Liquid Chromatography (HPLC) method.

-

Calculation: Construct a calibration curve from the standards. Use the peak area from the saturated filtrate chromatogram to determine its concentration, which represents the equilibrium solubility.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic methods provide unambiguous confirmation of the molecular structure and purity of the compound.

Chromatographic Purity by HPLC

Scientific Rationale: HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.[8] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9][10] For a moderately polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is typically the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[8] Nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

General Principle of RP-HPLC Separation

Caption: Reverse-Phase HPLC workflow diagram.

Structural Confirmation by Spectroscopy

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

Scientific Rationale: FTIR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making FTIR an excellent tool for identifying the presence of key structural motifs. For this compound, we expect to see characteristic absorptions for the O-H (hydroxyl), N-H (indole), C=O (ester), and C-O bonds.

Expected Spectral Features:

-

~3400-3300 cm⁻¹: Broad peak corresponding to the O-H stretch of the hydroxyl group and the N-H stretch of the indole ring.

-

~1700-1680 cm⁻¹: Strong, sharp peak from the C=O stretch of the ethyl ester.

-

~1600-1450 cm⁻¹: Several peaks corresponding to C=C stretching within the aromatic and indole rings.

-

~1250-1050 cm⁻¹: Strong peaks associated with C-O stretching of the ester and hydroxyl groups.

The gas-phase IR spectrum is publicly available from the NIST Chemistry WebBook, providing a reference for experimental data.[11][12]

3.2.2. Mass Spectrometry (MS)

Scientific Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[1][13] It provides the exact molecular weight and, through fragmentation patterns, valuable structural information. Electron Ionization (EI) is a common "hard" ionization technique that causes the molecule to fragment in a reproducible way, creating a unique mass spectrum that serves as a molecular fingerprint.[14][15]

Expected Spectral Features (from EI-MS):

-

Molecular Ion Peak (M⁺): A peak at m/z = 205, corresponding to the mass of the intact molecule (C₁₁H₁₁NO₃⁺).[16] This is the most critical peak for confirming the molecular weight.

-

Key Fragments: A common fragmentation pathway for ethyl esters is the loss of an ethoxy radical (•OCH₂CH₃, mass 45), leading to a significant peak at m/z = 160. Another possibility is the loss of ethylene (C₂H₄, mass 28) via McLafferty rearrangement, resulting in a peak at m/z = 177.

The electron ionization mass spectrum is available for reference from the NIST database.[16]

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale: NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[17] ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

-

~8.5-9.5 ppm (broad singlet, 1H): The indole N-H proton. Its chemical shift is highly dependent on solvent and concentration.[18]

-

~8.0-9.0 ppm (singlet, 1H): The phenolic O-H proton.

-

~6.8-7.5 ppm (multiplets, 4H): Protons on the indole ring. The H3 proton will likely be a singlet or a small doublet, while the protons on the benzene ring (H4, H6, H7) will show characteristic aromatic splitting patterns (doublets and doublet of doublets).

-

~4.4 ppm (quartet, 2H): The -OCH₂- protons of the ethyl group, split by the adjacent methyl group.

-

~1.4 ppm (triplet, 3H): The -CH₃ protons of the ethyl group, split by the adjacent methylene group.

Expected ¹³C NMR Spectral Features:

-

~160-165 ppm: The ester carbonyl carbon (C=O).

-

~150-155 ppm: The C5 carbon attached to the hydroxyl group.

-

~100-140 ppm: Multiple signals corresponding to the other eight carbons of the indole ring system.

-

~61 ppm: The -OCH₂- carbon of the ethyl group.

-

~14 ppm: The -CH₃ carbon of the ethyl group.

Conclusion